![molecular formula C13H15F2NO B5664205 1-(3,4-difluorobenzoyl)azepane](/img/structure/B5664205.png)
1-(3,4-difluorobenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorobenzoyl)azepane is a compound of interest in organic chemistry, particularly in the synthesis and study of azepane derivatives. Azepanes, seven-membered nitrogen-containing heterocycles, are notable for their presence in various natural and synthetic compounds.
Synthesis Analysis
- The synthesis of azepane derivatives, including 1-(3,4-difluorobenzoyl)azepane, involves intricate organic reactions. For instance, reactions involving enals with azoalkenes can result in 1,2-diazepine derivatives, a related class to azepanes (Guo, Sahoo, Daniliuc, & Glorius, 2014).
- Efficient synthesis methods using iron(III) chloride catalysis have been developed for dihydroquinoline and dihydrobenzo[b]azepine derivatives, demonstrating the versatility in synthesizing azepane structures (Jalal, Bera, Sarkar, Paul, & Jana, 2014).
Molecular Structure Analysis
- The molecular structure of azepane derivatives, including 1-(3,4-difluorobenzoyl)azepane, can be intricate, with various ring conformations observed in crystallographic studies (Shankar et al., 2014).
Chemical Reactions and Properties
- Azepane derivatives undergo various chemical reactions, such as [5 + 2] annulation, which are pivotal in the construction of complex structures like dibenzo[b,d]azepines (Bai, Wang, Ge, Liu, & Luan, 2017).
- The synthesis of azirino and pyrrolo-fused dibenzazepines showcases the diverse reactivity of azepane-related compounds (Khlebnikov et al., 2011).
Physical Properties Analysis
- The physical properties of azepane derivatives, including crystallographic data and ring conformations, provide insight into their stability and potential applications in various fields (Manjunath et al., 2011).
Chemical Properties Analysis
- The chemical properties of azepane derivatives are largely defined by their structural features, such as the presence of nitrogen in the ring and the influence of different substituents. These factors impact their reactivity and potential utility in organic synthesis and pharmaceutical applications (Morrison et al., 2005).
properties
IUPAC Name |
azepan-1-yl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWZUXSUNJTJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.